MHC binding peptide
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Overview
Description
Major histocompatibility complex binding peptides are short sequences of amino acids that bind to major histocompatibility complex molecules. These peptides play a crucial role in the immune system by presenting antigens to T cells, which then trigger an immune response. The binding of peptides to major histocompatibility complex molecules is essential for the recognition of foreign pathogens and the activation of the adaptive immune system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of major histocompatibility complex binding peptides typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling of the next amino acid: The next amino acid is added to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of major histocompatibility complex binding peptides often involves automated peptide synthesizers, which can produce large quantities of peptides with high purity. These synthesizers use the same principles as solid-phase peptide synthesis but are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Major histocompatibility complex binding peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol or beta-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide are used for substitution reactions.
Major Products
The major products formed from these reactions include modified peptides with altered binding affinities and specificities for major histocompatibility complex molecules .
Scientific Research Applications
Major histocompatibility complex binding peptides have numerous applications in scientific research:
Immunology: They are used to study T cell responses and to develop vaccines.
Cancer Research: These peptides are used in the development of cancer immunotherapies.
Infectious Diseases: They are used to identify and characterize epitopes from pathogens.
Autoimmune Diseases: Research on these peptides helps in understanding the mechanisms of autoimmune diseases and developing targeted therapies
Mechanism of Action
Major histocompatibility complex binding peptides exert their effects by binding to major histocompatibility complex molecules on the surface of antigen-presenting cells. This binding is highly specific and depends on the peptide’s amino acid sequence and the major histocompatibility complex molecule’s binding groove. Once bound, the peptide-major histocompatibility complex complex is recognized by T cell receptors, leading to T cell activation and an immune response .
Comparison with Similar Compounds
Similar Compounds
Non-major histocompatibility complex binding peptides: These peptides do not bind to major histocompatibility complex molecules and therefore do not play a role in antigen presentation.
Major histocompatibility complex class I binding peptides: These peptides bind specifically to major histocompatibility complex class I molecules and are recognized by cytotoxic T cells.
Major histocompatibility complex class II binding peptides: These peptides bind specifically to major histocompatibility complex class II molecules and are recognized by helper T cells
Uniqueness
Major histocompatibility complex binding peptides are unique in their ability to bind to major histocompatibility complex molecules and present antigens to T cells. This property is essential for the activation of the adaptive immune system and the development of immune responses against pathogens and tumors .
Properties
Molecular Formula |
C55H86N10O13S |
---|---|
Molecular Weight |
1127.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C55H86N10O13S/c1-11-31(7)44(52(74)60-38(24-29(3)4)49(71)65-46(33(9)66)54(76)62-42(55(77)78)25-30(5)6)64-51(73)41(28-43(57)68)61-53(75)45(32(8)12-2)63-50(72)40(26-34-16-14-13-15-17-34)59-48(70)39(27-35-18-20-36(67)21-19-35)58-47(69)37(56)22-23-79-10/h13-21,29-33,37-42,44-46,66-67H,11-12,22-28,56H2,1-10H3,(H2,57,68)(H,58,69)(H,59,70)(H,60,74)(H,61,75)(H,62,76)(H,63,72)(H,64,73)(H,65,71)(H,77,78)/t31-,32-,33+,37-,38-,39-,40-,41-,42-,44-,45-,46-/m0/s1 |
InChI Key |
LZOIGVDSAMDBIO-LXWJMTKESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCSC)N |
Origin of Product |
United States |
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